molecular formula C11H14N2O4 B11786364 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid

Katalognummer: B11786364
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: OARVKGYSTGZZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a tetrahydro-2H-pyran-4-yloxy group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid include:

  • 2-Methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidine-4-carboxylic acid
  • 2-Methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)pyrimidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-methyl-6-(oxan-4-yloxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-7-12-9(11(14)15)6-10(13-7)17-8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

OARVKGYSTGZZKA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)OC2CCOCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.